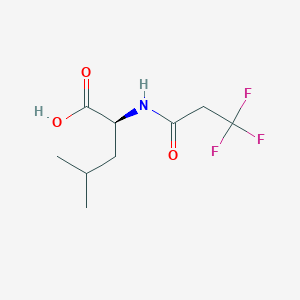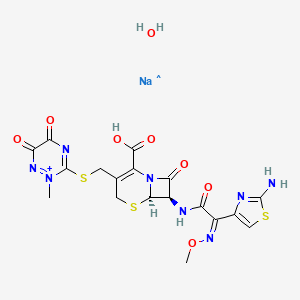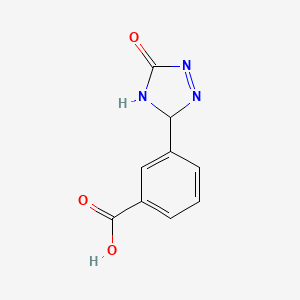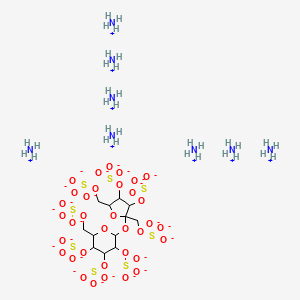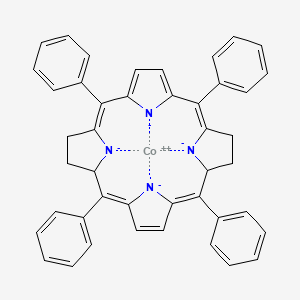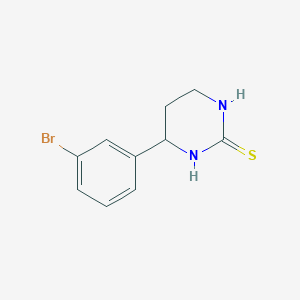
4-(3-Bromophenyl)-1,3-diazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)-1,3-diazinane-2-thione is a heterocyclic compound featuring a bromophenyl group attached to a diazinane-2-thione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1,3-diazinane-2-thione typically involves the reaction of 3-bromobenzylamine with carbon disulfide and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the desired diazinane-2-thione ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromophenyl)-1,3-diazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(3-Bromophenyl)-1,3-diazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(3-Bromophenyl)-1,3-diazinane-2-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may also facilitate interactions with specific receptors or ion channels, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Bromophenyl)-1,3-diazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.
4-(3-Bromophenyl)-1,3-thiazolidine-2-thione: Contains a thiazolidine ring instead of a diazinane ring.
4-(3-Bromophenyl)-1,3-oxazolidine-2-thione: Features an oxazolidine ring.
Uniqueness
4-(3-Bromophenyl)-1,3-diazinane-2-thione is unique due to its specific combination of a bromophenyl group and a diazinane-2-thione ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C10H11BrN2S |
|---|---|
Poids moléculaire |
271.18 g/mol |
Nom IUPAC |
4-(3-bromophenyl)-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H11BrN2S/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-3,6,9H,4-5H2,(H2,12,13,14) |
Clé InChI |
DIIOFJAGCHXYOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=S)NC1C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B15134193.png)
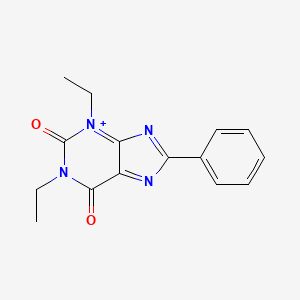
amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15134203.png)
![trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15134206.png)

![7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)
